molecular formula C17H10BrFN2OS B2566204 2-bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865248-84-6

2-bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2566204
CAS No.: 865248-84-6
M. Wt: 389.24
InChI Key: PZGVZHDQZXIQEH-JZJYNLBNSA-N
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Description

2-Bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a heterocyclic compound featuring a benzothiazole core fused with a substituted benzamide moiety. The Z-configuration of the imine bond (C=N) in the dihydrobenzothiazole ring ensures planarity, which is critical for π-π stacking interactions in biological systems or material applications . The bromine atom at the 2-position of the benzamide and the fluorine at the 4-position of the benzothiazole contribute to its electronic and steric profile, while the prop-2-yn-1-yl group introduces alkyne functionality, enabling click chemistry or further derivatization .

This compound’s structural uniqueness lies in its combination of halogen substituents (Br, F) and the propargyl group, which may enhance binding affinity to biological targets (e.g., enzymes or receptors) or modulate solubility and metabolic stability compared to simpler analogues .

Properties

IUPAC Name

2-bromo-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2OS/c1-2-10-21-15-13(19)8-5-9-14(15)23-17(21)20-16(22)11-6-3-4-7-12(11)18/h1,3-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGVZHDQZXIQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Bromination and Fluorination: The bromine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions using bromine and fluorine sources, respectively.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the benzothiazole derivative with a suitable amine and an acylating agent.

Chemical Reactions Analysis

2-bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The prop-2-yn-1-yl group allows the compound to undergo coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Scientific Research Applications

2-bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemicals with specialized properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Key Properties/Applications Reference
Target Compound Benzothiazole-benzamide 2-Br (benzamide), 4-F, 3-prop-2-yn-1-yl (benzothiazole) Enhanced π-stacking; potential kinase inhibition
N-(6-Methylpyridin-2-yl)-4-bromo-3-fluorobenzamide (35) Pyridine-benzamide 4-Br, 3-F (benzamide); 6-methyl (pyridine) Moderate CYP450 inhibition; lower logP vs. target
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Nitrophenyl-benzamide 4-Br (benzamide); 4-OCH₃, 2-NO₂ (aryl) Photostability studies; crystallographic comparisons
N-(2,3-Dihydro-1H-inden-2-yl)-4-bromobenzamide (B7) Indene-benzamide 4-Br (benzamide); indene core Anticancer screening; higher solubility in DMSO
N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Thiazole-acetamide 4-Br (phenyl); thiazole core Antimicrobial activity; docking with bacterial enzymes
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Benzothiazole-sulfamoylbenzamide 6-Br (benzothiazole); 4-(N,N-dimethylsulfamoyl) (benzamide) Kinase selectivity; improved metabolic stability

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • Halogen placement significantly impacts target engagement. For example, 4-bromo substitution (as in B7 and 9c) correlates with improved binding to hydrophobic enzyme pockets compared to 2-bromo derivatives .
  • The propargyl group in the target compound enhances reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in methoxy- or nitro-substituted analogues like 4MNB .

Methylpyridinyl substituents (e.g., compound 35) increase polarity, reducing blood-brain barrier permeability compared to the more lipophilic benzothiazole-based target .

Crystallographic and Computational Insights: The planar benzothiazole-imine system in the target compound exhibits shorter C–N bond lengths (1.31 Å) compared to non-planar indene derivatives (1.35–1.38 Å in B7), favoring stronger intermolecular interactions . Docking studies for 9c (thiazole-acetamide) suggest that bromine’s van der Waals radius complements bacterial enzyme active sites, a trait shared with the target compound’s benzothiazole core .

Biological Activity

The compound 2-bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a benzamide core substituted with bromine and fluorine atoms, along with a prop-2-yn-1-yl group and a benzothiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial properties : Many benzothiazole derivatives show effectiveness against various bacterial and fungal strains.
  • Anticancer effects : Some studies have highlighted the potential of benzothiazole derivatives in inhibiting cancer cell proliferation.
  • Enzyme inhibition : The compound may interact with specific enzymes, affecting their activity and thus influencing various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor of key enzymes involved in cellular processes. For example, it could inhibit enzymes that are crucial for the survival of pathogens or cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Receptor Modulation : The compound might interact with various receptors, modulating their activity and affecting downstream signaling pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of benzothiazole derivatives found that compounds structurally related to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL for effective compounds .

Anticancer Potential

Research has indicated that certain benzothiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to the one have shown IC50 values below 20 μM against specific cancer types, suggesting strong potential for further development as anticancer agents .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values < 20 μM.
Study 2Anticancer ActivityShowed selective cytotoxicity towards breast cancer cells with IC50 = 15 μM.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of certain kinases involved in cancer progression.

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